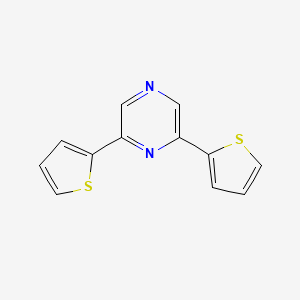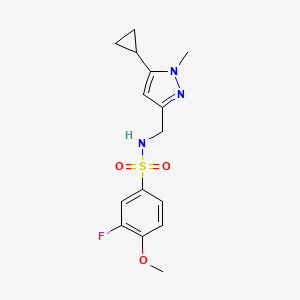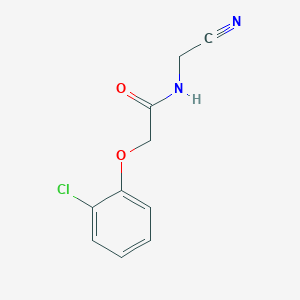![molecular formula C8H11F2NO B2398435 N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2193796-58-4](/img/structure/B2398435.png)
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE belongs to the class of cyclopropyl-containing compounds and has been extensively studied for its pharmacological properties.
Scientific Research Applications
DFE has been extensively studied for its potential therapeutic applications in various disease conditions. One of the significant areas of research is its anti-cancer properties. Studies have shown that DFE can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DFE has also been studied for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
DFE exerts its pharmacological effects by binding to the active site of enzymes involved in various cellular processes. Studies have shown that DFE can bind to the active site of histone deacetylases (HDACs), resulting in the inhibition of their activity. HDACs are enzymes involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFE has been shown to have various biochemical and physiological effects. Studies have shown that DFE can induce G2/M phase cell cycle arrest and inhibit the migration and invasion of cancer cells. DFE has also been shown to reduce the production of pro-inflammatory cytokines, which can be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFE has several advantages for lab experiments, including its high purity and stability. DFE is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DFE is its potential toxicity, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for the research on DFE. One of the significant areas of research is the identification of novel targets for DFE. Studies have shown that DFE can bind to HDACs, but there may be other targets that can be exploited for therapeutic purposes. Another area of research is the development of DFE analogs with improved pharmacological properties. Finally, further studies are needed to evaluate the safety and efficacy of DFE in preclinical and clinical settings.
Conclusion:
In conclusion, DFE is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFE has been extensively studied for its anti-cancer and anti-inflammatory properties and has shown promising results in preclinical studies. Further research is needed to evaluate the safety and efficacy of DFE in clinical settings and to identify novel targets for therapeutic purposes.
Synthesis Methods
DFE can be synthesized by reacting 2,2-difluorocyclopropylcarboxaldehyde with propargylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DFE. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
properties
IUPAC Name |
N-[2-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c1-2-7(12)11-4-3-6-5-8(6,9)10/h2,6H,1,3-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQJNMEBPGUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)
![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)



![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)
![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)


![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
